Ethyl (2S)-bromo(phenyl)acetate

Biocatalysis Kinetic Resolution Enantioselectivity

Ethyl (2S)-bromo(phenyl)acetate (CAS 61139-20-6) is a chiral α-bromo ester belonging to the phenylacetate class, defined by a stereogenic α-carbon bearing a bromine atom, a phenyl ring, and an ethyl ester group. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 61139-20-6
Cat. No. B1499235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S)-bromo(phenyl)acetate
CAS61139-20-6
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)Br
InChIInChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1
InChIKeyBKTKLDMYHTUESO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2S)-bromo(phenyl)acetate (CAS 61139-20-6): A Chiral α-Bromo Ester for Asymmetric Synthesis and Controlled Polymerization


Ethyl (2S)-bromo(phenyl)acetate (CAS 61139-20-6) is a chiral α-bromo ester belonging to the phenylacetate class, defined by a stereogenic α-carbon bearing a bromine atom, a phenyl ring, and an ethyl ester group . Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol [1]. As an enantiopure (S)-configured building block, it is a pivotal intermediate in asymmetric organic synthesis, enabling stereocontrolled construction of more complex chiral molecules . In polymer chemistry, its α-bromo ester motif serves as a functional initiator for Atom Transfer Radical Polymerization (ATRP) .

Why Procuring Ethyl (2S)-bromo(phenyl)acetate (61139-20-6) Requires Precise Specification: The Risks of Substituting with Racemates or Regioisomers


Simple substitution of Ethyl (2S)-bromo(phenyl)acetate with the racemic mixture (ethyl α-bromophenylacetate, CAS 2882-19-1) or its (R)-enantiomer (CAS 37167-63-8) is not feasible for applications requiring stereochemical control. In biocatalytic resolutions, the enantioselectivity of lipases towards this class of compounds is highly sensitive to the halogen at the stereocenter and the nature of the alcohol leaving group, with reported E-values varying significantly between enantiomers [1]. Furthermore, employing a regioisomer such as ethyl (2-bromophenyl)acetate (CAS 2178-24-7), where the bromine is on the aromatic ring, introduces a fundamentally different reactivity profile, particularly in nucleophilic substitution and polymerization initiation, due to the altered electronic and steric environment of the reactive center . The following evidence quantifies these critical performance gaps.

Quantitative Differentiation of Ethyl (2S)-bromo(phenyl)acetate (61139-20-6) Against Analogs and Alternatives


Enantioselectivity in Biocatalytic Resolution: A Comparison with the (R)-Enantiomer

The enantioselectivity of wild-type Yarrowia lipolytica Lip2p lipase during the hydrolytic kinetic resolution of 2-bromo-phenyl acetic acid octyl esters is low but measurable, with an E-value of 5 for the (S)-enantiomer. In contrast, the enzyme exhibits no significant selectivity for the (R)-enantiomer under identical conditions [1]. This demonstrates a clear, albeit modest, chiral discrimination that can be exploited for separation or further engineered for enhanced performance, as highlighted by subsequent mutant studies achieving a tenfold enhancement in enantioselectivity [2].

Biocatalysis Kinetic Resolution Enantioselectivity

Efficacy as an ATRP Initiator: Comparative Polymerization Kinetics vs. Cyanoisopropyl Iodide

In bulk radical polymerization of methyl methacrylate (MMA) at 90°C, ethyl α-bromophenylacetate (EBrPA) acts as a thermal initiator, but the rate of polymerization is directly dependent on the concentration of an iodide salt (e.g., LiI) activator. Specifically, increasing the LiI/initiator ratio significantly accelerates the polymerization rate for EBrPA, a behavior not observed with the standard initiator cyanoisopropyl iodide (CPI), whose rate remains unaffected by activator concentration [1]. This differential response is attributed to a LiBr-catalyzed halogen exchange mechanism unique to the α-bromophenylacetate structure [1].

Polymer Chemistry Controlled Radical Polymerization ATRP

Chiral Induction in Polymer Synthesis: Helix-Sense-Selective Polymerization

Optically active alkyl bromides, including derivatives of α-bromophenylacetate, have been demonstrated to function as chiral Atom Transfer Radical Polymerization (ATRP) initiators [1]. When used to initiate the polymerization of 1-phenyldibenzosuberyl methacrylate (PDBSMA), these chiral initiators induce a helix-sense-selective polymerization, leading to polymers with a predominant one-handed helical conformation. In contrast, initiation with a racemic mixture or an achiral initiator results in an equal mixture of left- and right-handed helices (i.e., no chiral induction) [1].

Chiral Polymerization Helical Polymers ATRP Initiators

Reactivity Profile: Nucleophilic Substitution vs. Regioisomeric Aryl Bromides

The compound's reactivity is primarily governed by the labile α-bromo ester group, which is highly susceptible to nucleophilic substitution (SN1/SN2) . This contrasts with the reactivity of regioisomers like ethyl (2-bromophenyl)acetate (CAS 2178-24-7), where the bromine atom is attached to the aromatic ring. Aryl bromides are significantly less reactive towards nucleophilic substitution under standard conditions and typically require transition-metal catalysis (e.g., Pd, Cu) for functionalization . This fundamental difference dictates that these compounds are not interchangeable for the same synthetic transformations.

Organic Synthesis Nucleophilic Substitution Reactivity

Physical Hazard Profile: Corrosivity and Handling Implications vs. Non-Halogenated Analogs

This compound is classified as Corrosive and Lachrymatory, with a specific GHS hazard statement H314: 'Causes severe skin burns and eye damage' . This is a direct consequence of the α-bromo ester functional group. In contrast, the non-halogenated analog, ethyl phenylacetate (CAS 101-97-3), is not classified as corrosive and carries only mild irritant warnings . This significant difference in hazard profile necessitates distinct handling, storage, and shipping protocols, representing a non-trivial operational cost and safety consideration for procurement and use.

Safety Material Handling Hazard Assessment

Optimized Application Scenarios for Ethyl (2S)-bromo(phenyl)acetate (61139-20-6) Based on Quantitative Evidence


Enantioselective Synthesis via Biocatalytic Kinetic Resolution

This compound is optimally deployed as a substrate in lipase-catalyzed kinetic resolutions for the preparation of enantiopure 2-bromo-arylacetic acid derivatives [1]. The measurable, albeit low, enantioselectivity (E=5) exhibited by wild-type Yarrowia lipolytica Lip2p towards the (S)-enantiomer over the (R)-enantiomer provides a starting point for process development [1]. Furthermore, this baseline selectivity can be dramatically improved through enzyme engineering, with reported mutants achieving tenfold enhancements in enantioselectivity [2], making it a valuable substrate for producing chiral pharmaceutical intermediates [1].

Tunable Initiation in Atom Transfer Radical Polymerization (ATRP)

The α-bromo ester functionality is an effective initiator for ATRP. A key application advantage lies in the unique kinetic behavior observed with inorganic salt activators like LiI, where the polymerization rate of methyl methacrylate can be tuned by varying the activator-to-initiator ratio [1]. This tunability, absent in common initiators like CPI, allows for greater control over polymer molecular weight and dispersity, facilitating the design of well-defined block copolymers and functional materials [2].

Synthesis of Optically Active Helical Polymers

In its enantiopure form, this compound or its derivatives can serve as chiral ATRP initiators to induce helix-sense-selective polymerization in monomers like 1-phenyldibenzosuberyl methacrylate (PDBSMA) [1]. This yields polymers with a stable, one-handed helical conformation that exhibits optical activity. Such materials are of significant interest for applications in chiral stationary phases for chromatography, enantioselective sensors, and asymmetric catalytic supports [1]. The use of a racemic initiator would result in an optically inactive, mixed-helix product, underscoring the necessity for the single enantiomer.

General Organic Synthesis as an Electrophilic Synthon

As a highly reactive α-bromo ester, this compound is a versatile electrophile in nucleophilic substitution reactions, enabling the introduction of a chiral phenylacetate moiety into target molecules [1]. This reactivity profile is distinct from less reactive aryl bromides, positioning it as a preferred building block for constructing complex molecular architectures in medicinal chemistry and agrochemical discovery [2]. Its use avoids the need for transition metal catalysts that would be required for similar transformations with aryl bromide regioisomers [2].

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